molecular formula C7H10ClFN2 B2853435 (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1202070-39-0

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No. B2853435
CAS RN: 1202070-39-0
M. Wt: 176.62
InChI Key: XGSNHILBBHFTPS-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, also known as (R)-5-fluoro-2-pyridinamine hydrochloride, is an organic compound that has been used in a variety of scientific research applications. It is a chiral amine that has been used to create a range of chiral compounds. It is commonly used in asymmetric synthesis, as it can be used to create a range of enantiomers. It is also used in the synthesis of a variety of drugs, and has been used to create a range of novel drugs.

Scientific Research Applications

(R)-5-fluoro-2-pyridinamine hydrochloride has been used in a variety of scientific research applications. It has been used in asymmetric synthesis to create a range of chiral compounds. It has also been used in the synthesis of a variety of drugs, including novel drugs. It has also been used in the synthesis of a range of other compounds, including peptides and peptidomimetics.

Mechanism of Action

The mechanism of action of (R)-5-fluoro-2-pyridinamine hydrochloride is not fully understood. However, it is thought to act as an agonist at certain receptors, such as the serotonin and dopamine receptors. This is thought to be due to its ability to bind to these receptors, resulting in an increase in their activity.
Biochemical and Physiological Effects
(R)-5-fluoro-2-pyridinamine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to have an anxiolytic effect, which is thought to be due to its ability to bind to serotonin and dopamine receptors. It has also been shown to have an antidepressant effect, which is thought to be due to its ability to modulate the activity of these receptors. Additionally, it has been shown to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(R)-5-fluoro-2-pyridinamine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to be synthesized in an enantiomerically pure form, which makes it ideal for use in asymmetric synthesis. Additionally, it is relatively easy to synthesize and has a high yield, making it cost-effective. One of the main limitations is its instability in aqueous solution, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for (R)-5-fluoro-2-pyridinamine hydrochloride. One potential direction is the development of new drugs that make use of this compound. Additionally, further research into the mechanism of action of this compound could lead to the development of new therapeutic applications. Another potential direction is the use of this compound in the synthesis of peptides and peptidomimetics. Finally, further research into the stability of this compound in aqueous solutions could lead to improved methods for its synthesis.

Synthesis Methods

(R)-5-fluoro-2-pyridinamine hydrochloride can be synthesized using a number of methods. The most common method is the reaction of an aldehyde with a 5-fluoropyridine in the presence of a base. This reaction produces the desired product in an enantiomerically pure form. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and is typically conducted at room temperature. The reaction is typically carried out in aqueous solution, as this increases the yield of the desired product.

properties

IUPAC Name

(1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

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